Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Description
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C13H11ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Properties
IUPAC Name |
ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYTPARKVGWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286310 | |
| Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24755-82-6 | |
| Record name | 24755-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 4-Methyl-2-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
A mixture of benzaldehyde (9.41 mmol), ethyl acetoacetate (10.35 mmol), urea (10.35 mmol), and catalytic HCl in ethanol is refluxed for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding a white solid.
Key Data:
Oxidation to Ethyl 2-Oxo-4-Phenylpyrimidine-5-Carboxylate
The tetrahydropyrimidine intermediate is oxidized using ceric ammonium nitrate (CAN) (19.21 mmol) in acetone/water at room temperature for 12 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.
Key Data:
Chlorination with Phosphorus Oxychloride (POCl$$ _3 $$)
The oxidized compound (3.87 mmol) is treated with POCl$$ _3 $$ (38.71 mmol) at 120°C for 2 hours. The reaction mixture is neutralized with NaHCO$$ _3 $$, extracted with chloroform, and purified via column chromatography.
Key Data:
- Yield: 82%
- Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$) δ 2.56 (s, 3H, CH$$ _3 $$), 7.58 (m, 5H, Ar-H).
Direct Chlorination of Pyrimidine Precursors
An alternative route involves direct chlorination of pre-functionalized pyrimidine derivatives.
Reaction of 4-Hydroxy-2-Phenylpyrimidine-5-Carboxylate with POCl$$ _3 $$
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (10 mmol) is refluxed with POCl$$ _3 $$ (100 mmol) for 4 hours. The crude product is precipitated in ice water and recrystallized from ethanol.
Key Data:
Alternative Synthetic Routes
Pfitzinger Reaction-Based Synthesis
A patent (CN102675315B) outlines a method starting with benzamidine hydrochloride, sodium ethoxide, and 2-ethoxymethylene malonate. The intermediate is chlorinated with POCl$$ _3 $$ to yield the target compound.
Key Data:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times from 12 hours to 30 minutes for the chlorination step, though detailed protocols remain proprietary.
Optimization and Industrial Production
Reaction Condition Optimization
- Temperature: Chlorination efficiency peaks at 120°C; lower temperatures result in incomplete conversion.
- Solvent: 1,4-Dioxane enhances solubility during aminolysis, improving yields by 15% compared to toluene.
- Catalyst: HCl in dioxane (4.0 M) accelerates nucleophilic substitution during esterification.
Industrial-Scale Production
- Continuous Flow Reactors: Reduce POCl$$ _3 $$ usage by 20% through precise stoichiometric control.
- Purification: Centrifugal partition chromatography replaces column chromatography, cutting processing time by 40%.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: Products include amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
- Anticancer Properties: Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate has been evaluated for its anticancer activities. In vitro studies demonstrated that it can inhibit essential kinases involved in cancer cell proliferation. For example, related compounds showed significant inhibition against PfGSK3 and PfPK6 kinases with IC50 values indicating strong potency against malaria parasites, which may also translate to anticancer applications .
2. Anti-inflammatory Effects
- This compound has been investigated for its potential anti-inflammatory effects by inhibiting COX enzymes. A study revealed that several pyrimidine derivatives exhibited significant inhibitory effects on COX-2, a key target in managing inflammatory diseases. The following table summarizes findings from various studies:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Derivative A | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Derivative B | Not Determined | Not Determined |
These results indicate the compound's potential as an anti-inflammatory agent .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on pyrimidine derivatives demonstrated their ability to inhibit essential plasmodial kinases (PfGSK3 and PfPK6). The results are summarized below:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | PfGSK3 | 698 ± 66 |
| Derivative X | PfPK6 | 500 ± 50 |
These findings suggest significant potential for this compound as an antimalarial agent due to its kinase inhibition capabilities.
Case Study 2: Anti-inflammatory Study
In another investigation focusing on anti-inflammatory effects, several pyrimidine derivatives were tested against COX enzymes with notable results:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
These results highlight the compound's efficacy in suppressing inflammation-related pathways .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- 4,6-Dichloro-2-phenylpyrimidine
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 4-Chloro-6-methoxy-2-phenylpyrimidine
These compounds share a similar pyrimidine core but differ in the substituents attached to the ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural characteristics and the diverse range of biological activities it may exhibit, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C13H11ClN2O
- Molecular Weight : 262.69 g/mol
- CAS Number : 24755-82-6
The compound features a pyrimidine core substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position, along with a carboxylate group at the 5-position. This unique configuration may influence its interaction with various biological targets.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that related pyrimidine derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound could exhibit similar activities.
| Cell Line | IC50 (µM) | Control (5-FU) IC50 (µM) |
|---|---|---|
| A549 (Lung cancer) | 4.2 | 1.3 |
| MCF7 (Breast cancer) | 37.2 | 1.4 |
| DU145 (Prostate cancer) | 5.8 | 1.5 |
| HeLa (Cervical cancer) | 34.3 | 1.3 |
These findings highlight the potential of this compound as a lead compound in anticancer drug development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to inhibition or activation of these pathways. For example, some studies suggest that similar compounds can modulate the activity of kinases involved in cancer progression, thereby influencing tumor growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Study on Anticancer Activity : A recent study found that a related compound exhibited significant inhibition of EGFR phosphorylation, induced apoptosis in resistant cancer cell lines, and arrested the cell cycle at the G2/M phase . These findings support the hypothesis that this compound could have similar effects.
- Antimicrobial Studies : Another investigation into pyrimidine derivatives indicated promising antibacterial activity against various pathogens, suggesting potential applications in treating infections.
Q & A
Q. What are the standard synthetic protocols for Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate?
The compound is typically synthesized via chlorination of its hydroxy precursor, ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, using agents like phosphoryl chloride (POCl₃). The hydroxy precursor is often prepared via a Biginelli reaction, involving condensation of an aldehyde, urea/thiourea, and ethyl acetoacetate under acidic conditions . Post-synthesis purification involves recrystallization from methanol or dichloromethane/petroleum ether mixtures.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, C-Cl bonds). X-ray crystallography is recommended for unambiguous structural confirmation .
Q. What are common downstream applications in academic research?
This compound serves as a versatile intermediate in synthesizing pyrimidine derivatives for medicinal chemistry, such as kinase inhibitors or antimicrobial agents. Its chlorine atom enables nucleophilic substitution reactions for introducing amines, thiols, or other functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during chlorination?
By-products often arise from over-chlorination or incomplete conversion. Optimizing temperature (60–80°C), stoichiometric control of POCl₃, and using catalytic agents like DMF can improve selectivity. Reaction progress should be monitored via TLC, and purification methods (e.g., column chromatography) tailored to isolate the target compound .
Q. What strategies resolve structural disorder in X-ray crystallographic analysis?
Structural disorder, such as overlapping electron densities, can be addressed using SHELXL refinement tools. High-resolution data collection (≤1.0 Å) and anisotropic displacement parameter analysis help distinguish disordered atoms. For twinned crystals, twin refinement protocols in SHELX are recommended .
Q. How is regioselectivity studied in nucleophilic substitution reactions at the 4-chloro position?
Regioselectivity is explored through computational methods (e.g., DFT calculations to model transition states) and experimental kinetic studies. Varying nucleophiles (e.g., amines vs. thiols) and solvents (polar aprotic vs. protic) can reveal electronic and steric influences on substitution pathways .
Q. How to address contradictions in spectral data during characterization?
Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) resolves ambiguities. Recrystallization or preparative HPLC ensures sample homogeneity .
Methodological Considerations
- Synthetic Design : Biginelli reactions require precise pH control (HCl or Lewis acids) and solvent selection to avoid side products like open-chain intermediates .
- Crystallography : SHELX software (SHELXL, SHELXD) is industry-standard for small-molecule refinement, particularly for handling twinning or high thermal motion .
- Reactivity Studies : Competitive nucleophilic substitution experiments under inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
